N-(2-methylcyclohexyl)-4-nitrobenzamide

Description

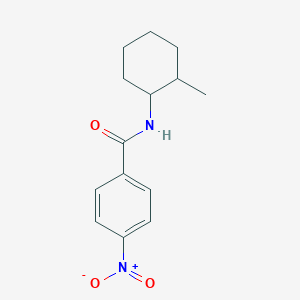

N-(2-Methylcyclohexyl)-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a 2-methylcyclohexylamine moiety attached to the 4-nitrobenzoyl group. While specific data on this compound are absent in the provided evidence, structural analogs such as N-(2,2-diphenylethyl)-4-nitrobenzamide () and 4-bromo-N-(2-nitrophenyl)benzamide () offer insights into the physicochemical and synthetic properties of nitrobenzamide derivatives. These compounds are typically synthesized via mechanochemical or solvent-based acylation reactions and evaluated for applications in pharmaceuticals, materials science, and organic synthesis.

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

N-(2-methylcyclohexyl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H18N2O3/c1-10-4-2-3-5-13(10)15-14(17)11-6-8-12(9-7-11)16(18)19/h6-10,13H,2-5H2,1H3,(H,15,17) |

InChI Key |

PGENOMCQLNRFJP-UHFFFAOYSA-N |

SMILES |

CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Synthesis: Synthesized via a solvent-free mechanochemical method using a ball mill, yielding 89% purity (). The reaction involves 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride under vibrational milling (50 Hz, 5 min) .

- Physical Properties : Melting point: 190–192°C; UV λmax (MeOH): 239 nm (ε = 4970), 289 nm (ε = 2800) .

- Mass Spectrometry : HRMS-ESI confirms the molecular ion [M+H]+ at m/z 347.1390 (error: −1.44 ppm). Fragmentation pathways involve cleavage of the amide bond, generating diphenylmethylium (m/z 166) and 4-nitrobenzoyl (m/z 150) ions .

- Applications: Potential as a bioactive compound due to its aromatic and nitro groups, though specific biological data are unavailable in the evidence.

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Features a bromo-substituted benzamide and a 2-nitrophenyl group. X-ray crystallography reveals two molecules per asymmetric unit, with structural similarities to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide ().

N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide

- Synthesis : Prepared via N-acylation of N-(2-methoxy-phenyl)-4-bromo-benzamide with 4-nitrobenzoyl chloride (67% yield, m.p. 139–142°C) ().

- Key Differences : The methoxy-phenyl and bromo groups increase steric bulk compared to methylcyclohexyl analogs, likely reducing solubility but enhancing thermal stability .

Comparative Analysis of Key Properties

Table 1: Physical and Spectral Properties of Nitrobenzamide Derivatives

| Compound | Melting Point (°C) | Yield (%) | UV λmax (nm) | Key MS Fragments (m/z) |

|---|---|---|---|---|

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 190–192 | 89 | 239, 289 | 347 (M+H), 269, 166, 150 |

| 4-Bromo-N-(2-nitrophenyl)benzamide | Not reported | Not given | Not reported | Not reported |

| N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide | 139–142 | 67 | Not reported | Not reported |

Mechanistic and Functional Insights

- Fragmentation Patterns : N-(2,2-Diphenylethyl)-4-nitrobenzamide undergoes amide bond cleavage under ESI-MS/MS, producing resonance-stabilized ions (e.g., m/z 269 via cyclization) . Such patterns are critical for structural elucidation of nitrobenzamides.

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Br): Enhance stability of aromatic systems but may reduce solubility. Bulky Substituents (e.g., diphenylethyl, methylcyclohexyl): Increase steric hindrance, affecting reaction kinetics and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.